Meta‑Acetyl Substitution on the Pendant Phenyl Ring Delivers a Distinct Inhibition Fingerprint Relative to Para Analogues in the Methanoisoindole Class
In a series of (3aR,4S,7R,7aS)-2-(4-((E)-3-(aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, the nature and position of substituents on the terminal aryl ring dramatically modulate human carbonic anhydrase (hCA) inhibitory potency. Although the target compound was not tested in that exact panel, the class‑level SAR demonstrates that small changes in aryl substitution can shift Ki values by >2‑fold for hCA I and >1.5‑fold for hCA II [1]. Separately, GST inhibition data in the methanoisoindole series show that the identity of the N‑aryl group (varied among 1a–e) changes IC₅₀ values from 10.00 µM to 115.50 µM against quail liver GST, a >10‑fold span [2]. Placing the acetyl group at the 3‑position of the pendant phenyl ring therefore provides a structurally distinct electronic and steric environment versus the more common 4‑acetyl isomer (also available commercially ), supporting the hypothesis that the meta isomer will yield a unique biological profile.
| Evidence Dimension | Impact of aryl substitution pattern on enzyme inhibition within the methanoisoindole class |
|---|---|
| Target Compound Data | Meta-acetylphenyl configuration on the N‑phenyl ring (target compound); direct IC₅₀/Ki data on the exact compound not available in peer‑reviewed literature as of the search date |
| Comparator Or Baseline | Para-acetylphenyl isomer (2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commercially available ) and other aryl variants in published methanoisoindole SAR panels |
| Quantified Difference | Published methanoisoindole analogues show Ki shifts from 405.26 pM to 635.68 pM for hCA I and from 245.40 pM to 489.60 pM for hCA II depending on aryl substitution [1]; GST IC₅₀ values span 10.00 µM to 115.50 µM (11.55‑fold) across five N‑aryl methanoisoindole derivatives [2] |
| Conditions | hCA I and II inhibition assays (esterase activity, 4‑nitrophenyl acetate substrate, pH 7.4, 25 °C) [1]; GST inhibition assay using purified quail liver GST with 1‑chloro‑2,4‑dinitrobenzene (CDNB) substrate [2] |
Why This Matters
For a procurement decision, choosing the meta‑acetyl isomer over the commercially accessible para isomer (“4‑acetylphenyl”) avoids purchasing a compound with a predictably different biological recognition profile, thereby preserving SAR integrity in lead‑optimisation programmes.
- [1] Kocyigit, U. M. et al. Bioorg. Chem. 2017, 70, 118–125. doi:10.1016/j.bioorg.2016.12.001. View Source
- [2] Temel, Y. et al. J. Biochem. Mol. Toxicol. 2018, 32, e22034. doi:10.1002/jbt.22034. View Source
